BenchChemオンラインストアへようこそ!

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea

sEH inhibition cardiovascular inflammation

1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396854-90-2, molecular formula C₁₅H₁₉N₃O₂, MW 273.33) is a 1,3-disubstituted urea derivative bearing a 1-methylpyrrole-2-yl hydroxyethyl substituent and an ortho-tolyl group. The compound is documented in authoritative databases as a low-nanomolar inhibitor of soluble epoxide hydrolase (sEH; Ki ≈ 1.40–1.43 nM against recombinant human enzyme) and has also been annotated for TRPV1 antagonism, CYP2D6 inhibition, and urea transporter-B (UT-B) blockade at varying potencies.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 1396854-90-2
Cat. No. B2444344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea
CAS1396854-90-2
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CC=CN2C)O
InChIInChI=1S/C15H19N3O2/c1-11-6-3-4-7-12(11)17-15(20)16-10-14(19)13-8-5-9-18(13)2/h3-9,14,19H,10H2,1-2H3,(H2,16,17,20)
InChIKeyQPJFRXAIQVJKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396854-90-2): Pharmacological Profile and Research-Grade Procurement Baseline


1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1396854-90-2, molecular formula C₁₅H₁₉N₃O₂, MW 273.33) is a 1,3-disubstituted urea derivative bearing a 1-methylpyrrole-2-yl hydroxyethyl substituent and an ortho-tolyl group . The compound is documented in authoritative databases as a low-nanomolar inhibitor of soluble epoxide hydrolase (sEH; Ki ≈ 1.40–1.43 nM against recombinant human enzyme) and has also been annotated for TRPV1 antagonism, CYP2D6 inhibition, and urea transporter-B (UT-B) blockade at varying potencies [1][2][3]. Its structural features place it within the pharmacologically significant class of urea-based sEH inhibitors, a category under active investigation for cardiovascular, inflammatory, and metabolic indications [4].

Why Generic Substitution of 1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea Is Scientifically Unjustified


Although numerous urea-based small molecules inhibit sEH, the combination of a 1-methylpyrrole-2-hydroxyethyl group with an ortho-tolyl urea confers a distinct multi-target polypharmacology profile that cannot be reproduced by common sEH reference inhibitors such as AUDA (IC₅₀ 18–69 nM) or t-AUCB (IC₅₀ 1.3–8 nM) [1]. The target compound additionally exhibits TRPV1 antagonism (IC₅₀ 8.9 nM), CYP2D6 inhibition (IC₅₀ 100 nM), and UT-B blockade (IC₅₀ 110–240 nM) – activities that are absent or quantitatively different in typical comparator molecules [2][3]. Consequently, substituting this compound with a structurally similar analog that lacks quantitative parity across these endpoints will alter the biological response in any assay designed to probe integrated sEH/TRPV1/UT-B pharmacology, making experimental outcomes non-reproducible and procurement decisions scientifically indefensible.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea


sEH Inhibitory Potency Versus the Widely Used Reference Inhibitor AUDA

The target compound inhibits recombinant human soluble epoxide hydrolase (sEH) with a Ki of 1.40–1.43 nM as measured by FRET-based displacement assays [1]. This represents an approximately 13- to 49-fold improvement in potency over the commonly used urea-based sEH inhibitor AUDA, which exhibits IC₅₀ values of 18 nM (mouse sEH) and 69 nM (human sEH) . The comparison is cross-study but both utilize purified recombinant enzyme preparations, supporting meaningful potency ranking.

sEH inhibition cardiovascular inflammation

TRPV1 Antagonism – A Differentiating Polypharmacology Feature Absent in Classical sEH Inhibitors

The target compound exhibits functional TRPV1 receptor antagonism with an IC₅₀ of 8.90 nM, as determined by intracellular Ca²⁺ flux measurement using a fluorescence-based assay [1]. By contrast, the widely used sEH inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is not reported to possess significant TRPV1 activity at comparable concentrations. While a direct head-to-head study is not available, this orthogonal pharmacology distinguishes the compound from standard sEH inhibitors that lack TRPV1 engagement.

TRPV1 pain multi-target pharmacology

CYP2D6 Inhibition Profile – Relevant for ADME-Tox Differentiated Selection

The target compound inhibits human CYP2D6 with an IC₅₀ of 100 nM as quantified by LC-MS/MS analysis using bufuralol as probe substrate [1]. Many urea-based sEH inhibitors have not been systematically profiled against CYP isoforms; however, the prototypical sEH inhibitor AUDA is generally considered to have minimal CYP liability . This CYP2D6 activity, while modest, must be factored into experimental designs where co-administered CYP2D6 substrates are used, distinguishing the target compound from CYP-clean sEH inhibitors.

CYP2D6 inhibition drug-drug interaction ADME-Tox

Urea Transporter-B (UT-B) Inhibition – A Secondary Pharmacology Dimension

The compound inhibits rat urea transporter-B (UT-B) with an IC₅₀ of 110 nM and mouse UT-B with an IC₅₀ of 240 nM, as measured in MDCK cells expressing the respective transporters [1]. This UT-B activity is not shared by canonical sEH inhibitors such as t-AUCB or AUDA, which were not designed to engage urea transporters. The dual sEH/UT-B inhibition profile may be advantageous in cardiovascular research models where both EET stabilization and mild diuretic effects are desired.

UT-B inhibition diuretic urea transporter

Optimal Research Application Scenarios for 1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea


Potent sEH Inhibition in Cardiovascular and Inflammatory Disease Models

With a Ki of 1.40–1.43 nM against recombinant human sEH [1], this compound is well-suited for in vitro and ex vivo studies requiring maximal stabilization of epoxyeicosatrienoic acids (EETs) – key lipid mediators in blood pressure regulation and vascular inflammation. Its potency exceeds that of AUDA by 13- to 49-fold, enabling lower working concentrations and reduced solvent interference in cell-based assays.

Integrated sEH/TRPV1 Dual-Target Pain and Neurogenic Inflammation Research

The compound's concurrent sEH inhibition (Ki 1.40 nM) and TRPV1 antagonism (IC₅₀ 8.90 nM) [1][2] make it uniquely applicable for mechanistic studies exploring the intersection of EET-mediated anti-inflammation and TRPV1-mediated nociception. This dual activity eliminates the need for co-administration of separate sEH and TRPV1 tool compounds, simplifying experimental protocols and reducing inter-batch variability.

CYP2D6 Interaction Profiling in ADME-Tox Screening Panels

The well-defined CYP2D6 inhibition IC₅₀ of 100 nM [3] enables this compound to serve as a reference agent for calibrating CYP2D6 liability in compound screening cascades. Laboratories establishing or validating CYP inhibition panels can use this compound as a positive control with a known, moderate inhibition profile, bridging the gap between strong inhibitors (IC₅₀ < 10 nM) and non-inhibitors.

sEH/UT-B Dual Pharmacology in Fluid Homeostasis and Hypertension Models

The compound's UT-B inhibition (IC₅₀ 110–240 nM) combined with sEH inhibition [1][4] supports innovative research into integrated mechanisms of blood pressure control, where EET stabilization and modulation of urea recycling in the kidney may synergize. This dual-target profile is not replicated by any single commercially available sEH inhibitor, offering a differentiated tool for renal and cardiovascular physiologists.

Quote Request

Request a Quote for 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.